

Application Notes and Protocols for Staining Cells with Disperse Orange 61

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Compound of Interest

Compound Name: Disperse Orange 61

Cat. No.: B1149534

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Introduction

Disperse Orange 61 is a synthetic monoazo dye primarily utilized in the textile industry for coloring polyester and other synthetic fibers.[1][2] Chemically, it is characterized by its molecular formula $C_{17}H_{15}Br_2N_5O_2$ and is known for its insolubility in water but solubility in organic solvents such as acetone and ethanol.[1][3] While not a conventional biological stain, its hydrophobic nature suggests potential for evaluation in cell imaging applications, particularly for labeling lipid-rich structures or for tracking purposes.[4][5]

These protocols provide a foundational methodology for researchers to explore the utility of **Disperse Orange 61** as a fluorescent stain for both live and fixed cells. Due to the dye's nature as a textile colorant, significant optimization of concentration, incubation time, and imaging conditions will be necessary to achieve desired staining patterns and minimize cytotoxicity.

Experimental Protocols

Researchers should start by preparing a stock solution of **Disperse Orange 61**. Given its solubility properties, a high-concentration stock (e.g., 1-10 mM) in anhydrous DMSO is recommended.[6]

Protocol 1: Live-Cell Staining

This protocol is designed for the exploratory staining of living cells to assess dye uptake, localization, and potential cytotoxicity.

Materials:

- Cells cultured on glass-bottom dishes or coverslips suitable for microscopy
- **Disperse Orange 61** stock solution (e.g., 1 mM in DMSO)
- Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)[7]
- Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)[8]
- Fluorescence microscope with appropriate filter sets

Procedure:

- **Cell Preparation:** Seed cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-80%).
- **Staining Solution Preparation:** Prepare a fresh working solution of **Disperse Orange 61** by diluting the stock solution in pre-warmed, serum-free culture medium or HBSS to the desired final concentration. It is crucial to test a range of concentrations (see Table 1).
- **Cell Staining:** Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.[8] Add the staining solution to the cells and incubate. Incubation time and temperature should be optimized (e.g., 15-60 minutes at 37°C), protecting the samples from light.[6][7]
- **Washing:** After incubation, gently remove the staining solution and wash the cells two to three times with pre-warmed culture medium or PBS to remove excess, unbound dye.[9]
- **Imaging:** Immediately image the cells using a fluorescence microscope. Acquire images promptly as the dye's signal may change over time in living cells.

Protocol 2: Fixed-Cell Staining

This protocol is for staining cells that have been preserved with a chemical fixative. This method is useful for examining cellular structures without the dynamic changes of live cells.

Materials:

- Cells cultured on glass coverslips
- **Disperse Orange 61** stock solution (e.g., 1 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS (Fixative)[10]
- 0.1% Triton X-100 in PBS (Permeabilization Buffer, optional)[10]
- Antifade mounting medium[10]
- Microscope slides
- Fluorescence microscope

Procedure:

- Cell Preparation: Culture cells on coverslips to the desired confluency.
- Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.[11][12]
- Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each. [10][11] At this point, fixed cells can often be stored in PBS at 4°C for a short period.[8]
- Permeabilization (Optional): If targeting intracellular structures, permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes.[10] Wash three times with PBS.
- Staining: Prepare a working solution of **Disperse Orange 61** in PBS. Remove the wash buffer and add the staining solution to the coverslips. Incubate for 30-60 minutes at room temperature, protected from light.

- **Washing:** Remove the staining solution and wash the cells three times with PBS to reduce background signal.
- **Mounting:** Carefully remove the coverslips and mount them onto microscope slides with a drop of antifade mounting medium, ensuring the cell-side is down.[\[10\]](#) Seal the edges if necessary.
- **Imaging:** Visualize the stained cells using a fluorescence microscope.

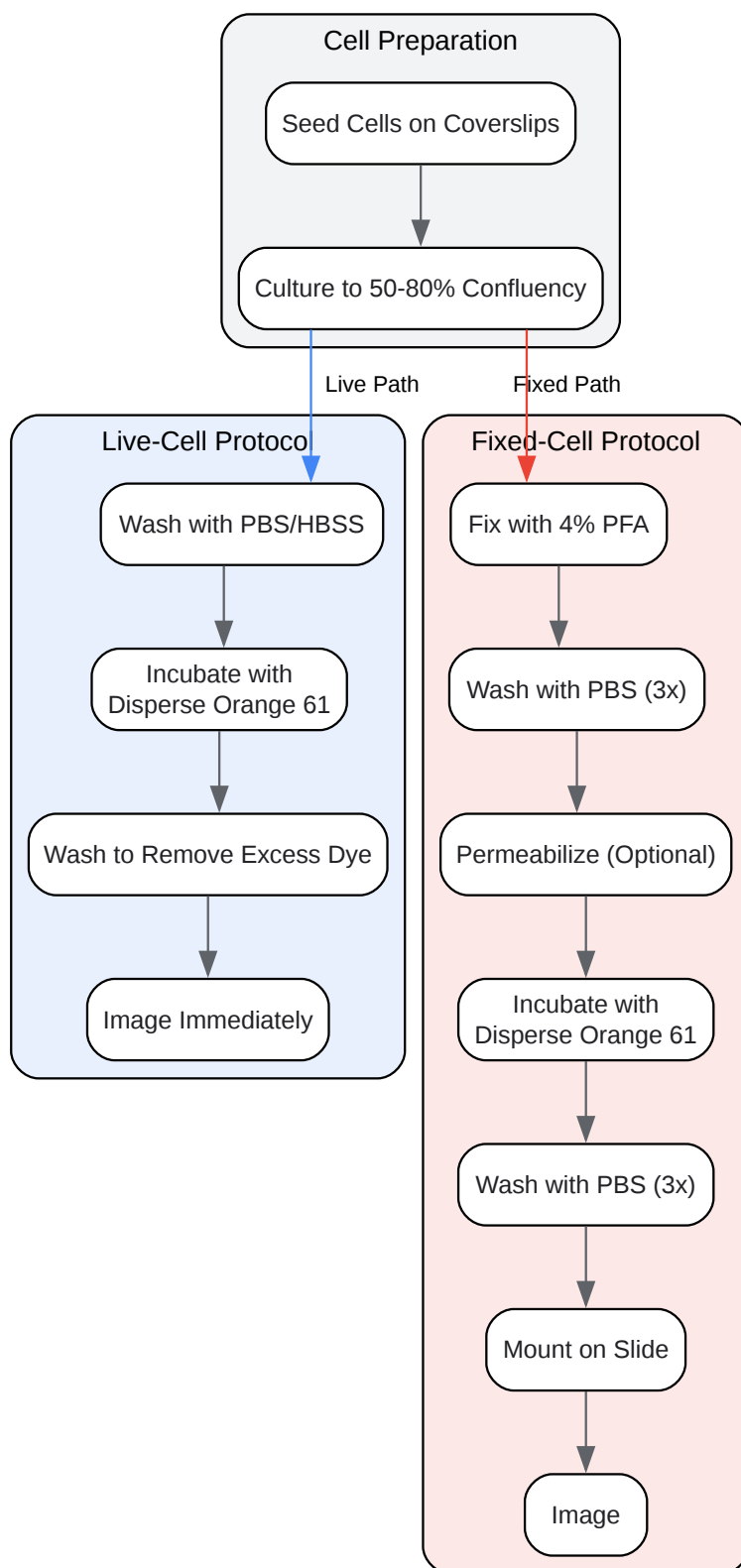
Data Presentation

The following table outlines suggested starting ranges for the optimization of staining conditions. The optimal parameters must be determined empirically for each cell type and experimental setup.

Parameter	Live-Cell Staining	Fixed-Cell Staining	Purpose & Considerations
Dye Concentration	0.1 - 10 μ M	0.5 - 20 μ M	Higher concentrations may increase signal but also cytotoxicity and background.
Solvent	DMSO (Stock)	DMSO (Stock)	Ensure final DMSO concentration in media/buffer is low (<0.5%) to avoid toxicity.
Incubation Time	15 - 60 min	30 - 60 min	Longer times may improve signal but can also lead to artifacts or cell death in live imaging.
Incubation Temp.	37°C	Room Temp.	37°C is for physiological conditions in live cells; room temperature is standard for fixed protocols.
Wash Buffer	Culture Medium / HBSS	PBS	Use of protein-containing medium for washing can help remove non-specific binding of hydrophobic dyes. [4]

Mandatory Visualizations

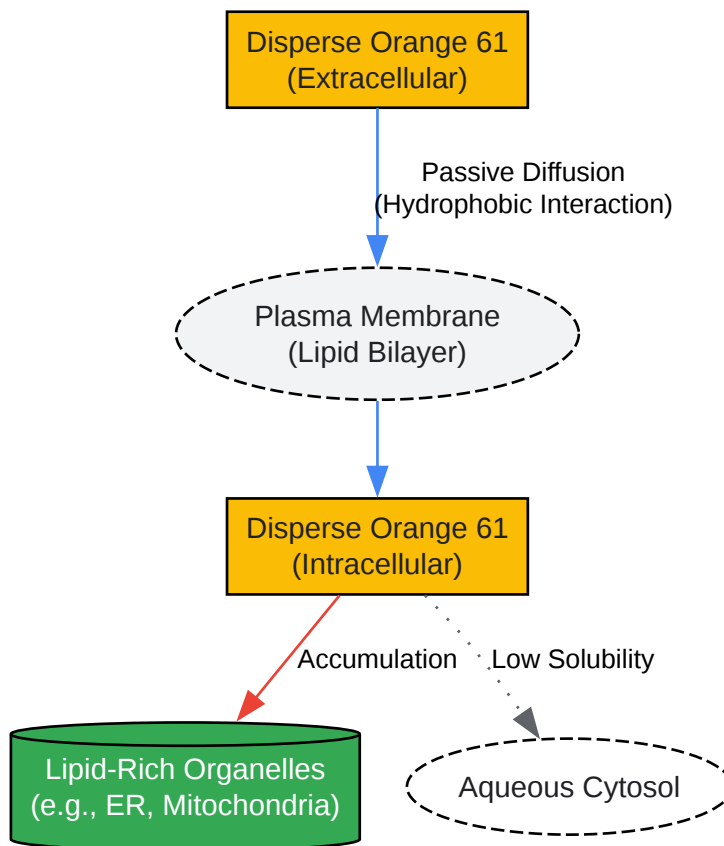
Experimental Workflow Diagram



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Caption: Workflow for live- and fixed-cell staining with **Disperse Orange 61**.

Hypothetical Mechanism of Cellular Interaction



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Caption: Hypothetical pathway of hydrophobic dye interaction with a cell.

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